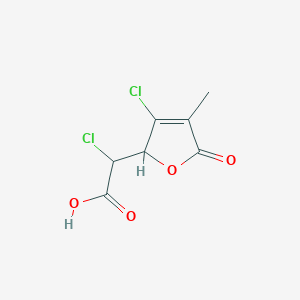

3,5-Dichloro-2-methylmuconolactone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H6Cl2O4 |

|---|---|

分子量 |

225.02 g/mol |

IUPAC 名称 |

2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid |

InChI |

InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11) |

InChI 键 |

LQQCBKRSWIGKFK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl |

产品来源 |

United States |

Enzymology of 3,5 Dichloro 2 Methylmuconolactone Transformation

Chloromuconate Cycloisomerase Activity and Specificity

Chloromuconate cycloisomerase (CMCI), also known as muconate cycloisomerase II, is a key enzyme in the degradation pathway of chlorinated aromatic compounds. wikipedia.orguniprot.org It catalyzes the cycloisomerization of chloromuconates to form chloromuconolactones. This enzyme is highly active toward chlorinated substrates but often shows reduced activity with non-chlorinated ones. uniprot.org

Different microorganisms exhibit CMCIs with varying substrate specificities. For instance, studies on chloromuconate cycloisomerases from Pseudomonas sp. B13, Ralstonia eutropha JMP134, and Pseudomonas sp. P51 have shown that 2,4-dichloro-cis,cis-muconate is the preferred substrate for all three. nih.gov However, the enzyme from R. eutropha JMP134 (TfdD) is highly specific for this substrate, while the enzyme from Pseudomonas sp. B13 (ClcB) is less specific and can act on 2-chloro-cis,cis-muconate, a major metabolite in 3-chlorobenzoate (B1228886) degradation. nih.gov The enzyme from Rhodococcus erythropolis 1CP also shows a clear preference for 3-chloro-cis,cis-muconate (B1234730), 2,4-dichloro-cis,cis-muconate, and 3-fluoro-cis,cis-muconate. asm.org

The degradation of certain chloromethylcatechols can be limited by the kinetic properties of chloromuconate cycloisomerases. For example, the degradation of 4-chloro-3-methylcatechol is hindered because the cycloisomerase favors the formation of 3-chloro-2-methylmuconolactone, which is a poor substrate for subsequent enzymes in the pathway. nih.gov

Table 4.1: Substrate Specificity of Various Chloromuconate Cycloisomerases

| Enzyme Source | Preferred Substrate(s) | Other Substrates | Reference |

| Pseudomonas sp. B13 | 2,4-dichloro-cis,cis-muconate | 2-chloro-cis,cis-muconate | nih.gov |

| Ralstonia eutropha JMP134 | 2,4-dichloro-cis,cis-muconate | - | nih.gov |

| Pseudomonas sp. P51 | 2,4-dichloro-cis,cis-muconate | - | nih.gov |

| Rhodococcus erythropolis 1CP | 3-chloro-cis,cis-muconate, 2,4-dichloro-cis,cis-muconate, 3-fluoro-cis,cis-muconate | Methyl-substituted muconates (low activity) | asm.org |

Catalytic Mechanism of Lactone Ring Formation and Isomerization

The catalytic mechanism of chloromuconate cycloisomerase involves the formation of a lactone ring from a substituted muconate. nih.gov This cycloisomerization is a reversible reaction. nih.gov The enzyme facilitates both 1,4- and 3,6-cycloisomerizations of substrates like 2-chloro-cis,cis-muconate, leading to a mixture of products. nih.gov The currently accepted mechanism for the enzymatic reaction involves the formation of a metal-stabilized enol/enolate intermediate. researchgate.net

Chloromuconate cycloisomerase can also correct for a "wrong" cycloisomerization reaction. Since the cycloisomerization is reversible, if an incorrect product is formed, it can be converted back to the muconate, allowing for the formation of the "right" cycloisomerization product which is then removed from the equilibrium by subsequent reactions like dechlorination. nih.gov The product of the cycloisomerization of 3-chloro-cis,cis-muconate can spontaneously eliminate chloride to form cis-4-carboxymethylenebut-2-en-4-olide. enzyme-database.orggenome.jp

Role of Active Site Residues and Cofactors

Chloromuconate cycloisomerases are manganese (Mn²⁺)-dependent enzymes. wikipedia.orgenzyme-database.orggenome.jp The Mn²⁺ cofactor is crucial for the catalytic activity and is involved in stabilizing the enol/enolate intermediate during the reaction. nih.govresearchgate.net

Structural and mutagenesis studies have identified key amino acid residues in the active site that are important for substrate binding and catalysis. In Pseudomonas putida muconate cycloisomerase, which is structurally similar to chloromuconate cycloisomerases, Glu327 and Lys167 are important for stabilizing the lactonic enol/enolate intermediate. nih.gov Site-directed mutagenesis studies on P. putida muconate cycloisomerase have shown that replacing certain amino acids with those found in equivalent positions in chloromuconate cycloisomerases can increase the specificity for chlorinated substrates. nih.gov For example, the A271S and I54V variants showed significantly increased specificity for 3-chloro- and 2,4-dichloromuconate. nih.gov

Muconolactone (B1205914) Isomerase and its Role in Double Bond Rearrangement

Muconolactone isomerase (MLI), also known as muconolactone delta-isomerase, is another key enzyme in the degradation of aromatic compounds. nih.govwikipedia.org Its primary role is to catalyze the isomerization of muconolactone to 3-oxoadipate (B1233008) enol-lactone by rearranging the double bond within the lactone ring. wikipedia.orgnih.gov This enzyme is involved in the benzoate (B1203000) degradation pathway. wikipedia.org

In the context of chlorinated compounds, muconolactone isomerase from Alcaligenes eutrophus JMP 134 has been shown to catalyze the dechlorination of 5-chloro-substituted muconolactones. nih.gov This enzyme can convert (4R, 5R)- and (4R,5S)-5-chloro-3-methylmuconolactone to 3-methyl-trans- and 3-methyl-cis-dienelactone, respectively. nih.gov It also acts on (4R, 5S)-5-chloromuconolactone, which is its preferred substrate over the natural substrate, (4S)-muconolactone. nih.gov The methyl substitution on the substrate increases its affinity for the enzyme but drastically lowers the reaction velocity. nih.gov

Dienelactone Hydrolase Involvement in Downstream Metabolism

Dienelactone hydrolase (DLH) plays a crucial role in the downstream metabolism of dienelactones, which are products of chloromuconolactone transformation. nih.govebi.ac.uk This enzyme catalyzes the hydrolysis of dienelactones to maleylacetate, which can then enter the Krebs cycle. researchgate.net

There are different types of dienelactone hydrolases with varying substrate specificities. Some are specific for the cis-isomer of dienelactone, while others can act on both cis- and trans-isomers. nih.govplos.org For example, the dienelactone hydrolase from Pseudomonas cepacia has a distinct preference for cis-dienelactone. nih.gov In contrast, the enzymes from Cupriavidus necator JMP134 and Pseudomonas knackmussii B13 are active against both isomers. plos.org

In some degradation pathways, dienelactone hydrolase acts on chloromuconolactone. For instance, in Pseudomonas reinekei MT1, a trans-dienelactone hydrolase hydrolyzes 4-chloromuconolactone to maleylacetate, preventing the formation of toxic protoanemonin. researchgate.net This particular hydrolase is a zinc-dependent enzyme. researchgate.net

Structural and Functional Studies of Key Enzymes (e.g., X-ray Crystallography, Molecular Docking)

The three-dimensional structures of several enzymes involved in the transformation of chlorinated muconolactones have been determined using X-ray crystallography, providing valuable insights into their function. nih.govyoutube.com As of late 2007, three structures for chloromuconate cycloisomerase have been solved. wikipedia.org The crystal structure of chloromuconate cycloisomerase from Alcaligenes eutrophus JMP134(pJP4) has been determined at 3 Å resolution. rhea-db.org Additionally, the structure of a muconolactone isomerase has been solved, which has aided in understanding the homologous chloromuconolactone dehalogenase. nih.gov

Molecular docking studies have been employed to predict the interactions between these enzymes and their substrates. mdpi.commdpi.comscienceopen.com For example, molecular docking calculations confirmed that the active site of 5-chloromuconolactone (B1176566) dehalogenase resides in a deep pocket at the interface of two subunits and helped identify the residues involved in the catalytic process. nih.gov These computational methods are powerful tools for understanding enzyme mechanisms and for guiding protein engineering efforts. semanticscholar.org

Engineering of Enzymes for Enhanced Chlorinated Muconolactone Processing

Enzyme engineering techniques, such as site-directed mutagenesis, have been used to alter the substrate specificity and enhance the catalytic activity of enzymes involved in chlorinated muconolactone processing. The goal is to develop biocatalysts that can more efficiently degrade persistent chlorinated pollutants.

By comparing the structures of muconate and chloromuconate cycloisomerases, researchers have identified key amino acid residues that determine substrate specificity. nih.gov Based on this knowledge, variants of P. putida muconate cycloisomerase were created with increased specificity for chlorinated muconates. For instance, the A271S and I54V variants showed 27- and 22-fold increases in their specificity constants for 3-chloromuconate, respectively. nih.gov These studies demonstrate that the catalytic characteristics of these enzymes can be modified independently, opening up possibilities for designing novel biocatalysts for bioremediation.

Chemical Synthesis and Derivatization Studies of 3,5 Dichloro 2 Methylmuconolactone and Analogues

Laboratory Preparation of Diastereomeric Mixtures of Dichloromethylmuconolactones

The laboratory synthesis of 3,5-dichloro-2-methylmuconolactone, which contains multiple stereocenters, typically results in a mixture of diastereomers when conducted under achiral conditions. The process generally involves the cyclization of a suitable open-chain precursor, such as 2,4-dichloro-5-methyl-cis,cis-muconic acid.

The formation of a diastereomeric mixture is an expected outcome of the chemical lactonization process. For instance, in the synthesis of related compounds like 3,5-dichloro-2-pentanone from α-chloro-α-acetyl-gamma-butyrolactone, the reaction proceeds through intermediates where stereocenters are formed or altered. google.compatsnap.com The cyclization of the muconic acid precursor to form the lactone ring creates new chiral centers. Without the use of chiral catalysts or reagents, the energy barriers for the formation of different diastereomers are comparable, leading to a mixture of products. The exact ratio of these diastereomers would depend on the specific reaction conditions, such as temperature and solvent, which influence the thermodynamic and kinetic stability of the transition states leading to each isomer.

| Parameter | Description | Typical Outcome |

| Starting Material | 2,4-dichloro-5-methyl-cis,cis-muconic acid | A prochiral or chiral molecule |

| Reaction | Acid-catalyzed intramolecular cyclization (lactonization) | Formation of multiple new stereocenters |

| Conditions | Achiral (e.g., mineral acid, heat) | Minimal stereochemical control |

| Product | This compound | A mixture of diastereomers |

Acid-Catalyzed Lactonization Approaches for Chlorinated Muconolactone (B1205914) Derivatives

Acid catalysis is a fundamental strategy for promoting the lactonization of muconic acid derivatives. The protonation of a carboxyl group increases its electrophilicity, facilitating a nucleophilic attack from the double bond within the same molecule to form the lactone ring. Studies on muconic acid itself show that under acidic conditions, it readily isomerizes and undergoes intramolecular cyclization. rsc.org

For chlorinated precursors, this method remains effective. The general procedure involves refluxing the chlorinated muconic acid in the presence of a strong acid, such as sulfuric acid (H₂SO₄). mdpi.com This approach is exemplified in the synthesis of dimethyl muconates from muconic acid, where refluxing in methanol (B129727) with catalytic amounts of H₂SO₄ yields the esterified product, a key step preceding or influencing lactonization. mdpi.com

Recent advancements have also demonstrated sophisticated catalyst-controlled lactonization reactions. For example, palladium catalysts have been used for the site-selective lactonization of dicarboxylic acids, offering a high degree of control over which carboxyl group engages in ring formation, although this is more advanced than simple acid catalysis. nih.gov For a substrate like 2,4-dichloro-5-methyl-muconic acid, a standard approach would involve heating in the presence of a mineral acid to induce cyclization and yield the target muconolactone.

| Catalyst/Reagent | Substrate Type | Key Feature of Approach | Reference |

| Sulfuric Acid (H₂SO₄) | Muconic Acid / Chlorinated Muconic Acid | Standard method for inducing esterification and/or lactonization via heating. mdpi.com | mdpi.com |

| Acidic Conditions (general) | cis,cis-Muconic Acid | Promotes isomerization and subsequent intramolecular cyclization to form lactones. rsc.org | rsc.org |

| Palladium Catalysts | Dicarboxylic Acids | Advanced method for highly site-selective and potentially stereoselective lactonization. nih.gov | nih.gov |

Synthesis of Precursor Chlorinated Catechols and Muconates

The most logical synthetic route to this compound begins with an appropriately substituted aromatic precursor. The key starting material is 4,6-dichloro-3-methylcatechol (B1241097). uni.lunih.gov The synthesis of this specific catechol is a critical first step that dictates the substitution pattern of the final product. While direct synthesis routes for this specific molecule are not detailed in broad literature, methods for preparing similar compounds like 4-methylcatechol (B155104) are well-established, often starting from materials like o-phthalylene dimethyl ether or 2-methoxy-4-methylphenol (B1669609) and involving steps like chloromethylation, reduction, and demethylation. prepchem.comgoogle.comgoogle.com

Once the 4,6-dichloro-3-methylcatechol is obtained, the next crucial step is the oxidative cleavage of the aromatic ring to form the corresponding muconic acid derivative. This is typically achieved using oxidants like ozone or peracids. nih.govnih.gov The oxidation of catechol with ozone, for example, breaks the bond between the two hydroxyl-bearing carbons to yield cis,cis-muconic acid. nih.govpreprints.org Applying this to 4,6-dichloro-3-methylcatechol would result in the ring-opening to form 2,4-dichloro-5-methyl-cis,cis-muconic acid, the direct precursor for the target lactone.

Synthetic Pathway Overview:

Synthesis of 4-methylcatechol: Achieved through various established multi-step methods. google.comgoogle.com

Chlorination: Regioselective chlorination of 4-methylcatechol to produce 4,6-dichloro-3-methylcatechol.

Oxidative Cleavage: Ring-opening of the chlorinated catechol using ozone or other oxidants to yield 2,4-dichloro-5-methyl-cis,cis-muconic acid. nih.gov

Regioselective Synthesis of Substituted Muconolactones

Regioselectivity in the synthesis of this compound is primarily controlled by the structure of the starting materials. The substitution pattern of the final lactone is predetermined by the placement of the chloro and methyl groups on the initial catechol ring.

Generation of Specific Isomeric Forms and Analogues for Mechanistic Probes

While general chemical synthesis yields a mixture of diastereomers, the generation of a single, specific isomer is crucial for use as an analytical standard or as a probe to study the stereospecificity of enzymes. Two main approaches can be considered for obtaining specific isomers:

Enzymatic Synthesis: In nature, the degradation of chlorinated aromatic compounds is mediated by highly stereospecific enzymes. For example, chlorocatechol 1,2-dioxygenase would cleave the precursor catechol, and a subsequent chloromuconate cycloisomerase would catalyze the lactonization. These enzymes operate with high fidelity, producing a single enantiomer or diastereomer of the muconolactone product. Using these purified enzymes in a bioreactor would be a viable, albeit complex, method for generating a specific isomer.

Asymmetric Chemical Catalysis: Modern synthetic chemistry offers powerful tools for controlling stereochemistry. Chiral catalysts can be employed to influence the lactonization of the muconic acid precursor. For instance, catalyst-controlled C-H lactonization methods, although often applied to different substrates, demonstrate the principle of using a chiral ligand (e.g., quinoline-pyridone ligands with a metal like palladium) to direct the reaction pathway towards a specific stereochemical outcome. nih.gov This approach could theoretically be adapted to the cyclization of 2,4-dichloro-5-methyl-muconic acid to favor the formation of one specific diastereomer.

These advanced methods provide a pathway to overcome the limitations of classical synthesis, enabling the production of specific isomers needed for detailed biochemical and mechanistic investigations.

Advanced Analytical and Spectroscopic Characterization in 3,5 Dichloro 2 Methylmuconolactone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (e.g., ¹H NMR in situ analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-dichloro-2-methylmuconolactone and for probing the mechanisms of its formation and subsequent reactions. nih.govbbhegdecollege.comethernet.edu.et In particular, in situ ¹H NMR analysis has proven to be a powerful technique for observing the transient formation of intermediates in complex biochemical pathways. nih.govnih.gov

In the degradation pathway of dichlorotoluenes by Ralstonia sp. strain PS12, ¹H NMR was instrumental in identifying the formation of dichloromethylmuconolactones. nih.govnih.gov For instance, the analysis revealed the intermediate formation of 2,5-dichloro-4-methylmuconolactone during the degradation of 3,6-dichloro-4-methylcatechol, indicating that both 1,4- and 3,6-cycloisomerization of the corresponding muconate occur. nih.gov This observation was critical in understanding the branched nature of the metabolic route. nih.govnih.gov

While specific ¹H NMR spectral data for this compound is not detailed in the provided search results, the general application of NMR for similar compounds involves analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities to deduce the connectivity and stereochemistry of the molecule. For example, the ¹H NMR spectrum of a related compound, 2,5-dichloro-3,6-bis-(methylamino)-1,4-benzoquinone, showed distinct signals for the methyl and amine protons. researchgate.net

Interactive Table: Representative ¹H NMR Data for Related Chloroaromatic Compounds

This table illustrates the type of data obtained from ¹H NMR spectroscopy for compounds structurally related to this compound. Note that specific values for this compound itself require direct experimental measurement.

| Compound Fragment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Information |

| Aromatic C-H | 7.0 - 8.0 | Doublet, Triplet, etc. | 7.0 - 9.0 | Position of substituents on the aromatic ring |

| Olefinic C-H | 5.5 - 7.5 | Doublet, Doublet of Doublets | 10.0 - 16.0 (trans), 6.0 - 12.0 (cis) | Geometry of the double bond in the muconolactone (B1205914) ring |

| Aliphatic C-H | 2.0 - 4.5 | Singlet, Doublet, Quartet | 5.0 - 8.0 | Protons on the lactone ring and methyl group |

| Methyl (CH₃) | 1.5 - 2.5 | Singlet, Doublet | N/A | Presence and environment of the methyl group |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions involving this compound and for analyzing the resulting product mixtures. nih.gov Its high resolution and sensitivity allow for the separation and quantification of various components in a sample. nih.govmdpi.com

In the study of dichlorotoluene degradation, HPLC analyses were crucial for observing the formation of different products. nih.govnih.gov For example, when 3,5-dichloro-2-methylmuconate (B1241130) was acidified, HPLC analysis revealed the formation of two new products, designated Ia and Ib, which exhibited absorption maxima around 222 nm. nih.gov This indicated the loss of the conjugated double bond system present in dienelactones. nih.gov Similarly, HPLC was used to show that the chloromuconate cycloisomerase-catalyzed transformation of this compound yielded a mixture of 2-chloro-5-methyl-cis- and 3-chloro-2-methyldienelactone. nih.gov

A typical HPLC method for analyzing chlorinated organic compounds involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid for better peak shape. sielc.com Detection is commonly performed using a UV detector at a wavelength where the analytes have significant absorbance.

Interactive Table: HPLC Parameters for Analysis of Related Chloroaromatic Compounds

This table provides an example of typical HPLC conditions used for the separation of compounds similar to this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water gradient | Elutes compounds from the column. |

| Acid Additive | 0.1% Phosphoric Acid or Formic Acid | Improves peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at 220-280 nm | Quantifies the separated compounds based on their UV absorbance. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

Mass Spectrometry (MS) for Identification of Metabolites and Intermediates

Mass Spectrometry (MS), often coupled with a separation technique like HPLC (HPLC-MS), is a powerful tool for identifying metabolites and intermediates in the degradation pathways involving this compound. nih.gov MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

In the context of chloroaromatic compound metabolism, HPLC-MS/MS is particularly valuable for the sensitive and selective detection of trace-level metabolites in complex matrices. mdpi.comnih.govresearchgate.net For instance, a method for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879), which are metabolites of certain pesticides, was developed using HPLC-MS/MS. nih.govnih.gov This method utilized multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. nih.gov

While direct MS data for this compound is not available in the search results, the general approach would involve obtaining the mass spectrum of the compound and its fragmentation pattern. This information would be crucial for confirming its identity and for identifying unknown metabolites by comparing their mass spectra to that of the parent compound and known standards.

Spectrophotometric Determination of Enzyme Kinetics with Chloromuconate Substrates

Spectrophotometry is a widely used technique for studying the kinetics of enzyme-catalyzed reactions by monitoring the change in absorbance of a substrate or product over time. numberanalytics.compatsnap.comjascoinc.com This method is particularly useful for enzymes involved in the degradation of chloromuconates, as the formation or depletion of conjugated systems often results in a change in UV-Vis absorbance. numberanalytics.com

The kinetics of enzymes like chloromuconate cycloisomerase, which acts on substrates leading to the formation of this compound, can be determined by monitoring the reaction at a specific wavelength. nih.gov By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated using the Michaelis-Menten equation. patsnap.comjascoinc.com

For example, the transformation of 3,5-dichloro-2-methylmuconate was monitored by observing the formation of dienelactones, which have a different absorption spectrum from the muconate. nih.gov The ratio of the products formed could be estimated based on their extinction coefficients at a specific wavelength. nih.gov Competitive spectrophotometry can also be employed to determine the kinetic constants of an enzyme for a particular substrate by measuring its competition with a reference substrate of known kinetics. nih.gov

Development of Novel Analytical Methodologies for Complex Matrices

The detection and quantification of this compound and related compounds in complex environmental or biological matrices necessitate the development of novel and sensitive analytical methodologies. These methods are essential for monitoring the fate of these compounds in the environment and for assessing the efficacy of bioremediation strategies.

A significant area of development is the use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). mdpi.comnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of analytes in complex samples like soil and water. nih.gov The development of such methods often involves optimizing sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to efficiently extract the target analytes and remove interfering matrix components. mdpi.comresearchgate.net

For example, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline in chives, demonstrating the applicability of this technique to complex plant matrices. mdpi.comnih.gov The method showed good accuracy and precision with low limits of detection and quantification. mdpi.com The continuous development of such advanced analytical methods is crucial for advancing research on the environmental fate and bioremediation of chlorinated aromatic compounds.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2 Methylmuconolactone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of 3,5-Dichloro-2-methylmuconolactone. Methods such as Density Functional Theory (DFT) can be utilized to determine molecular orbital energies, electron density distribution, and electrostatic potential.

The presence of two chlorine atoms, which are electron-withdrawing, and a methyl group, which is electron-donating, on the muconolactone (B1205914) ring significantly influences its electronic properties. Theoretical calculations can quantify these effects. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a key step in many of its degradation pathways.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Implication |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | 3.5 D | Reflects the polarity of the molecule. |

| Mulliken Atomic Charges | C1: +0.25, C2: -0.10, Cl3: -0.15, C4: +0.20, Cl5: -0.18, O6: -0.30 | Shows the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

The analysis of the molecule's electronic structure helps in understanding its reaction mechanisms. For instance, the calculated electron density can pinpoint the most likely sites for enzymatic or chemical attack, thereby predicting its metabolic fate. mdpi.comnih.govresearchgate.net

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interactions with enzymes involved in its biotransformation. These simulations can model the binding of the muconolactone to the active site of an enzyme, revealing the key amino acid residues involved in the interaction and the conformational changes that may occur in both the substrate and the enzyme. frontiersin.orgmdpi.com

The presence of halogen atoms can lead to specific interactions, such as halogen bonding, which can influence the substrate's orientation and binding affinity within the enzyme's active site. nih.gov MD simulations can help to identify and characterize these non-covalent interactions, providing a more complete picture of the enzyme-substrate complex. dergipark.org.trresearchgate.net

Table 2: Key Intermolecular Interactions between this compound and a Hypothetical Dehalogenase Enzyme (from MD Simulation)

| Interaction Type | Involved Residues | Distance (Å) | Significance |

| Hydrogen Bond | Asp124, Tyr150 | 2.8 | Stabilizes the lactone ring in the active site. |

| Halogen Bond | Trp210 | 3.1 | Orients the chlorine atom for nucleophilic attack. |

| Hydrophobic Interaction | Leu180, Phe250 | 3.5 - 4.0 | Contributes to the overall binding affinity. |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

By understanding these interactions, researchers can gain insights into the specificity and efficiency of the enzymes that degrade halogenated aromatic compounds.

Prediction of Reaction Pathways and Transition States in Biotransformation

Computational tools can be used to predict the most likely biotransformation pathways for this compound. nih.gov By modeling the reaction mechanisms of potential enzymatic reactions, such as dehalogenation, hydrolysis, and ring-opening, it is possible to identify the most energetically favorable pathways.

These predictions are often based on calculating the energies of reactants, products, and, crucially, the transition states of the reactions. A lower activation energy for a particular reaction step suggests that it is more likely to occur. Computational software can map out the entire energy landscape of the biotransformation process, providing a theoretical framework for understanding the metabolic fate of the compound. nih.gov

For example, the initial step in the degradation of this compound is likely the enzymatic removal of a chlorine atom. Computational modeling can compare the energy barriers for the removal of the chlorine at the 3-position versus the 5-position, thus predicting which isomer is preferentially formed.

Structure-Activity Relationship (SAR) Modeling for Halogenated Muconolactones

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or reactivity. nih.govnih.govnih.govresearchgate.net For halogenated muconolactones, SAR modeling can help to understand how variations in the number, type, and position of halogen substituents, as well as other functional groups, affect their properties, such as toxicity or biodegradability.

By analyzing a dataset of related compounds, SAR models can identify key molecular descriptors that are predictive of a particular activity. semanticscholar.org These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, shape), and hydrophobic properties (e.g., logP).

Table 3: Impact of Structural Modifications on the Predicted Activity of Halogenated Muconolactones (SAR Insights)

| Structural Modification | Predicted Impact on Reactivity | Predicted Impact on Toxicity |

| Increased number of chlorine atoms | Increased electrophilicity, potentially faster degradation | Generally increased |

| Replacement of chlorine with bromine | Altered halogen bond donor capability, potentially different enzyme specificity | Variable, depends on the specific biological endpoint |

| Addition of a hydroxyl group | Increased polarity, potentially higher water solubility and different metabolic pathways | May decrease or increase depending on the position |

Note: These are generalized predictions based on established SAR principles for halogenated compounds.

These models can be valuable in predicting the environmental fate and potential biological effects of new or unstudied halogenated muconolactones, guiding the design of less persistent and less toxic chemicals.

Environmental Significance and Bioremediation Research Context of 3,5 Dichloro 2 Methylmuconolactone

Implications for the Fate of Chlorinated Aromatic Pollutants in the Environment

3,5-Dichloro-2-methylmuconolactone is a critical intermediate in the microbial degradation of certain chlorinated aromatic pollutants, particularly dichlorotoluenes. Its formation and subsequent transformation are pivotal in determining the environmental persistence of these contaminants. Dichlorotoluenes are used in the synthesis of dyes and pesticides and their chemical stability leads to their accumulation in the environment. nih.govnih.gov Bacterial strains, such as Ralstonia sp. strain PS12, have demonstrated the ability to utilize dichlorotoluenes like 2,4-, 2,5-, and 3,4-dichlorotoluene as growth substrates. nih.govnih.gov

In the metabolic pathway of these bacteria, dichlorotoluenes are initially converted to dichloromethylcatechols. nih.govnih.gov These catechols then undergo ortho-ring cleavage by the enzyme chlorocatechol 1,2-dioxygenase to form the corresponding dichloromethyl-substituted muconates. Specifically, 4,6-dichloro-3-methylcatechol (B1241097) is converted to 3,5-dichloro-2-methylmuconate (B1241130). nih.gov This muconate is then cyclized by chloromuconate cycloisomerase, leading to the formation of this compound. nih.govnih.gov The fate of this muconolactone (B1205914) is a key factor in the complete mineralization of the parent pollutant. Its efficient degradation prevents the accumulation of potentially toxic intermediates and ensures the continuation of the catabolic pathway.

The degradation of 3,5-dichloro-2-methylmuconate proceeds via a branched metabolic route, where it is subject to both 1,4- and 3,6-cycloisomerization. nih.govnih.gov This branching leads to a mixture of subsequent products, including 2-chloro-5-methyl-cis-dienelactone and 3-chloro-2-methyldienelactone, highlighting the complexity of chloroaromatic degradation pathways. nih.govnih.gov The efficiency of these enzymatic transformations directly impacts the rate at which the chlorinated aromatic pollutants are removed from the environment.

Understanding Recalcitrance of Chlorinated Aromatics through Muconolactone Intermediates

The study of muconolactone intermediates like this compound provides crucial insights into the recalcitrance of many chlorinated aromatic compounds. The structure and substitution pattern of these intermediates can create metabolic bottlenecks, hindering or completely blocking the degradation pathway. For instance, the degradation of 2-chlorotoluene has been shown to be problematic for many microorganisms because it leads to the formation of chloromethylmuconolactones that are difficult to dehalogenate. asm.orgnih.gov

The metabolism of different isomers of chloromethylcatechols reveals how subtle changes in chemical structure can lead to vastly different environmental outcomes. While 5-chloro-3-methylcatechol (from 3-chlorotoluene) is quantitatively dehalogenated, the intermediates from 2-chlorotoluene, such as 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone, cannot be readily dehalogenated by known chloromuconate cycloisomerases. asm.orgnih.gov This demonstrates that the formation of specific muconolactone structures is a key factor in the persistence of certain chlorinated pollutants.

Contribution to Microbial Ecology and Evolution of Degradative Pathways

The presence of persistent chlorinated pollutants like dichlorotoluenes in the environment acts as a selective pressure, driving the evolution of microbial catabolic pathways. Microorganisms capable of degrading these compounds, such as Ralstonia eutropha JMP134 and Pseudomonas sp. strain JS6, often possess specialized genetic and enzymatic machinery. asm.orgdoe.govnih.gov The pathways involving intermediates like this compound are examples of these evolved systems. R. eutropha JMP134 is a well-studied bacterium known for its ability to degrade a wide array of chloroaromatic compounds, and its capabilities are often encoded on catabolic plasmids like pJP4. asm.orgdoe.govoup.com

The complexity of these pathways, such as the branched degradation of 3,5-dichloro-2-methylmuconate, suggests a modular evolution where different enzymatic functions have been recruited and adapted. nih.gov For example, R. eutropha JMP134 possesses two distinct gene modules (tfdI and tfdII) that encode enzymes for transforming chlorocatechols. asm.org The enzymes encoded by these different modules can exhibit different substrate specificities and kinetic properties, allowing the organism to adapt to a wider range of chlorinated pollutants. asm.org The study of how bacteria metabolize compounds like this compound helps to unravel the evolutionary history of these complex degradative systems and understand the microbial ecology of contaminated sites. The isolation of mutant strains, such as Pseudomonas sp. strain JS21 which gained the ability to grow on p-chlorotoluene, further illustrates the ongoing evolution of these pathways in response to environmental contaminants. nih.govnih.gov

Research into Novel Biocatalysts for Chlorinated Compound Breakdown

The microbial degradation pathways for chlorinated aromatics are a rich source of novel biocatalysts with potential applications in bioremediation. The enzymes involved in the formation and transformation of this compound are of particular interest. Key enzymes in this process include chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. nih.govasm.org

Detailed studies of these enzymes from various microorganisms, including Ralstonia sp. strain PS12 and Wautersia eutropha JMP134, have provided valuable information on their substrate specificity and reaction mechanisms. nih.govasm.org For example, chloromuconate cycloisomerase from R. eutropha JMP134 has been shown to have unique kinetic properties, with high activity towards 3-chloromuconate but poor activity against 2-chloromuconate. asm.org Understanding these properties is essential for harnessing these enzymes as effective biocatalysts. The transformation of this compound into a mixture of 2-chloro-5-methyl-cis- and 3-chloro-2-methyldienelactone by this enzyme is a critical reaction that determines the subsequent steps in the degradation pathway. nih.govnih.gov

The table below summarizes key enzymes involved in the pathways leading to and from this compound.

| Enzyme | Function in Pathway | Source Organism Example | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Chlorocatechol 1,2-dioxygenase | Ortho-ring cleavage of catechol intermediate | Ralstonia sp. strain PS12 | 4,6-dichloro-3-methylcatechol | 3,5-dichloro-2-methylmuconate |

| Chloromuconate Cycloisomerase | Cycloisomerization of muconate intermediate | Ralstonia sp. strain PS12, W. eutropha JMP134 | 3,5-dichloro-2-methylmuconate | This compound |

| Chloromuconate Cycloisomerase | Transformation of muconolactone | Ralstonia sp. strain PS12 | This compound | 2-chloro-5-methyl-cis-dienelactone and 3-chloro-2-methyldienelactone |

| Dienelactone Hydrolase | Hydrolysis of dienelactone | Pseudomonas sp. strain JS21 | 2-methyl dienelactone | 2-methylmaleylacetic acid |

Research continues to explore the diversity of these enzymes in nature, seeking biocatalysts with improved stability, efficiency, and broader substrate ranges for the breakdown of persistent chlorinated compounds.

Strategies for Enhancing Bioremediation Through Pathway Engineering (without direct application focus)

Pathway engineering offers a promising approach to enhance the microbial degradation of recalcitrant compounds like chlorinated aromatics. nih.govudel.edu By understanding the metabolic bottlenecks and rate-limiting steps in pathways involving intermediates such as this compound, researchers can devise strategies to improve their efficiency. This can involve the rational design of enzymatic activities or the rearrangement of entire metabolic pathways. udel.edu

One strategy involves modifying the regulatory circuits that control the expression of degradative genes. For instance, the ability of Pseudomonas sp. strain JS21 to grow on p-chlorotoluene, unlike its parent strain, is thought to be due to a change in the wild-type induction patterns, allowing for the timely expression of the necessary enzymes. nih.govnih.gov This suggests that engineering regulatory elements could be a powerful tool to "switch on" dormant or inefficient pathways.

Another approach focuses on improving the kinetic properties of key enzymes through protein engineering. By modifying the active site of enzymes like chloromuconate cycloisomerase, it may be possible to enhance their activity towards recalcitrant muconolactone intermediates or to alter their reaction products to favor more easily degradable compounds. Furthermore, assembling novel pathways by combining enzymes from different organisms is a key strategy. This involves introducing genes encoding specific functions into a host organism to create a synthetic pathway capable of degrading a target pollutant that is not naturally metabolized. Advances in molecular, genetic, and microbiological tools are fundamental to the success of these pathway engineering strategies for environmental cleanup. nih.govudel.edu

Emerging Research Directions and Future Perspectives on 3,5 Dichloro 2 Methylmuconolactone

Systems Biology Approaches to Chlorinated Compound Metabolism

Systems biology offers a powerful framework for understanding the intricate networks of genes, proteins, and metabolites involved in the degradation of chlorinated compounds. nih.gov By integrating various "omics" data, researchers can move beyond the study of individual components to a more comprehensive view of the entire biological system. nih.gov

Metabolomics, a cornerstone of systems biology, allows for the comprehensive analysis of all metabolites within a biological system. nih.gov This approach is particularly valuable for identifying and quantifying key intermediates like 3,5-dichloro-2-methylmuconolactone in degradation pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are instrumental in generating the vast datasets required for these analyses. nih.gov

The application of systems biology to the study of this compound metabolism will enable researchers to:

Model Metabolic Flux: Understand the flow of carbon from the parent compound through various intermediates, including this compound, to central metabolism.

Identify Regulatory Networks: Uncover the genetic and allosteric regulation of the enzymes involved in the degradation pathway.

A deeper understanding of the systems-level response of microorganisms to chlorinated compounds will be crucial for developing more effective bioremediation strategies.

Metagenomic and Proteomic Studies of Environmental Degraders

The vast majority of microorganisms in the environment cannot be cultured using standard laboratory techniques. Metagenomics, the study of genetic material recovered directly from environmental samples, provides a window into the metabolic potential of these uncultured microbes. nih.gov This approach is particularly relevant for identifying novel genes and enzymes involved in the degradation of chlorinated compounds like those that produce this compound.

Proteomics, the large-scale study of proteins, complements metagenomics by providing a snapshot of the proteins being expressed by a microbial community under specific conditions. nih.gov By comparing the proteomes of microbial communities in the presence and absence of a particular chlorinated compound, researchers can identify the key enzymes involved in its degradation. nih.govresearchgate.net

Recent studies have successfully used metagenomic and proteomic approaches to characterize microbial consortia capable of degrading various aromatic compounds. nih.gov For instance, the analysis of a bacterial consortium degrading crude oil revealed specific microbial genera responsible for the breakdown of different hydrocarbon components. nih.gov Similar approaches can be applied to environments contaminated with dichlorotoluenes to identify the key players and pathways involved in the formation and subsequent degradation of this compound.

Table 1: Examples of Bacterial Genera Involved in the Degradation of Aromatic Compounds

| Bacterial Genus | Aromatic Compound(s) Degraded | Reference |

| Pseudomonas | Toluene, Chlorotoluenes, Naphthalene | nih.govnih.gov |

| Raoultella | Chlorotoluenes | nih.gov |

| Rahnella | Chlorotoluenes | nih.gov |

| Novosphingobium | Benzene | nih.gov |

| Acidovorax | Benzene | nih.gov |

| Sphingomonas | Polycyclic Aromatic Hydrocarbons (PAHs) | nih.gov |

Synthetic Biology Applications for Tailored Biotransformation Pathways

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. nih.govnih.gov In the context of chlorinated compound degradation, synthetic biology offers the potential to engineer microorganisms with enhanced degradative capabilities. nih.gov

This can be achieved through several strategies:

Pathway Optimization: Fine-tuning the expression of key enzymes in a degradation pathway to improve efficiency and prevent the accumulation of toxic intermediates.

Novel Pathway Construction: Assembling genes from different organisms to create entirely new degradation pathways for recalcitrant compounds. nih.gov

Enhanced Substrate Range: Modifying enzymes to broaden their substrate specificity, allowing a single organism to degrade a wider range of pollutants.

For example, researchers have successfully reconstructed and optimized degradation pathways for 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253) in Escherichia coli. nih.gov This demonstrates the feasibility of engineering bacteria for the specific purpose of chloroaromatic degradation. Similar approaches could be used to design microbial cell factories that efficiently channel dichlorotoluenes through the this compound intermediate and into central metabolism, minimizing the release of potentially harmful byproducts.

Integration of Omics Data for Comprehensive Pathway Reconstruction

The comprehensive reconstruction of metabolic pathways requires the integration of data from multiple omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This integrated approach provides a more complete picture of how an organism or microbial community responds to the presence of a pollutant. nih.gov

By combining these datasets, researchers can:

Correlate Gene Expression with Protein Abundance and Metabolite Levels: This allows for a more accurate understanding of how the degradation pathway is regulated and functions.

Validate Gene Function: Confirm the role of specific genes in the degradation process by observing corresponding changes at the protein and metabolite levels.

Discover Novel Pathway Components: Identify previously unknown genes, proteins, and metabolites that play a role in the degradation of a particular compound.

Computational tools and platforms are being developed to facilitate the integration and analysis of these large and complex datasets. researchgate.net The application of these tools to the study of dichlorotoluene degradation will be essential for building accurate and predictive models of the metabolic network that includes this compound.

Exploration of Abiotic Transformation Pathways and their Interplay with Biotic Processes

The environmental fate of chlorinated compounds is not solely determined by microbial activity. Abiotic processes, such as hydrolysis and reactions with minerals, can also contribute to their transformation. nih.govepa.gov Understanding the interplay between biotic and abiotic degradation pathways is crucial for accurately predicting the persistence and potential risks of these pollutants in the environment. researchgate.net

For instance, some chlorinated compounds can be partially degraded by abiotic mechanisms, producing intermediates that are then more readily metabolized by microorganisms. Conversely, microbial activity can alter the geochemical conditions of an environment, such as pH and redox potential, which can in turn influence the rates of abiotic transformations. au.dk

Future research on this compound should therefore consider the potential for abiotic transformations and how these processes interact with microbial degradation. This will require a combination of laboratory experiments under controlled conditions and field studies in contaminated environments. A thorough understanding of this interplay will be critical for developing effective and sustainable remediation strategies for sites contaminated with dichlorotoluenes and related compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-2-methylmuconolactone, and how can researchers confirm its purity and structural identity?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps starting from substituted muconic acid derivatives. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and lactone ring formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (utilizing programs like SHELXL ) resolves bond lengths and stereochemistry.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC-MS) quantifies impurities (<1% threshold).

Q. How should researchers interpret spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- NMR : Chlorine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., doublets for aromatic protons). The lactone carbonyl appears near 170 ppm in C NMR.

- Infrared (IR) : Strong absorption at ~1750 cm confirms the lactone carbonyl. C-Cl stretches appear between 550–850 cm.

- Cross-validate data with computational tools (e.g., Gaussian for IR simulations) and reference spectra of analogous compounds .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how can researchers study its metabolic intermediates?

- Methodological Answer :

- Enzymatic Assays : Incubate the compound with bacterial extracts (e.g., Ralstonia sp. Strain PS12 ) and monitor degradation via LC-MS. Chloromuconate cycloisomerase activity can be quantified by tracking dienelactone formation (e.g., 2-chloro-5-methyl-cis-dienelactone).

- Isotopic Labeling : Use C-labeled substrates to trace carbon flow through the TCA cycle.

- Structural Biology : Co-crystallize the enzyme-substrate complex and solve its structure via X-ray diffraction (using SHELX suites ) to identify active-site residues.

Q. How can researchers resolve contradictions in environmental degradation data for this compound?

- Methodological Answer :

- Data Triangulation : Combine HPLC, GC-MS, and F NMR (if fluorinated analogs are used) to cross-validate metabolite identities.

- Control Experiments : Include abiotic controls (e.g., UV exposure, pH variations) to distinguish biotic vs. abiotic degradation pathways.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in datasets .

Q. What computational approaches predict the reactivity of this compound under varying environmental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, soil matrices) to assess hydrolysis rates.

- Parameterization : Include solvation energy, dielectric constants, and temperature gradients in models for ecological relevance .

Data Presentation Guidelines

- Figures : Use color-coded schemes for reaction pathways (e.g., red/blue for enzymatic vs. abiotic routes). Avoid overcrowding with chemical structures; prioritize clarity per journal guidelines .

- Tables : Summarize kinetic parameters (e.g., , ) for enzyme studies or DFT-calculated bond energies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。